Product packaging for 2,3,6,7-Tetrachlorodibenzofuran(Cat. No.:CAS No. 57117-39-2)

2,3,6,7-Tetrachlorodibenzofuran

Cat. No.: B3065687
CAS No.: 57117-39-2
M. Wt: 306 g/mol
InChI Key: MJCNKMDTLRSHNK-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrachlorodibenzofuran is a synthetic congener of the polychlorinated dibenzofuran (PCDF) family, provided as a high-purity analytical standard for research applications. PCDFs are persistent environmental pollutants that are primarily formed as unintentional byproducts in thermal processes such as waste incineration and in various industrial activities involving chlorine . Researchers value this specific congener for its utility in environmental monitoring, analytical method development, and toxicological studies aimed at understanding the fate and effects of halogenated aromatic hydrocarbons. The toxicological effects of dioxin-like compounds, including certain PCDF congeners, are primarily mediated through binding to the aryl hydrocarbon receptor (AhR) . This binding initiates a cascade of events, leading to the altered expression of numerous genes and resulting in a wide spectrum of biochemical and toxic responses. Key areas of investigation include immunotoxicity, endocrine disruption, and the potential for developmental toxicity . The precise potency and mechanism of action of this compound relative to its more widely studied 2,3,7,8-substituted isomer are subjects of ongoing research, making it a critical compound for structure-activity relationship (SAR) studies. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling of this compound must be conducted by trained professionals in appropriately controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O B3065687 2,3,6,7-Tetrachlorodibenzofuran CAS No. 57117-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6,7-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCNKMDTLRSHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074945
Record name Dibenzofuran, 2,3,6,7-tetrachloro-
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Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-39-2
Record name 2,3,6,7-Tetrachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57117-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,3,6,7-tetrachloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U018SF164L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Environmental Sources of 2,3,6,7 Tetrachlorodibenzofuran

Unintentional Anthropogenic Formation Mechanisms

2,3,6,7-Tetrachlorodibenzofuran (2,3,6,7-TCDF) is a synthetic chemical compound that is not intentionally produced but is formed as a by-product of various industrial and combustion processes. ontosight.ai Its presence in the environment is a result of unintentional anthropogenic activities. This article explores the primary formation pathways and environmental sources of this compound.

Thermal Processes and Combustion By-products

Thermal processes, particularly those involving the combustion of organic matter in the presence of chlorine, are significant sources of 2,3,6,7-TCDF. nih.gov These processes can lead to the de novo synthesis of polychlorinated dibenzofurans (PCDFs), including the 2,3,6,7-TCDF isomer. nih.gov

Municipal and Hazardous Waste Incineration

Incineration of municipal and hazardous waste is a well-documented source of PCDF emissions. ontosight.aipops.int The complex and heterogeneous nature of waste streams often provides the necessary precursors—organic material and chlorine—for PCDF formation during combustion. sciepub.com Inadequately designed or operated incinerators can create conditions favorable for the formation of these toxic compounds. sciepub.com Regulatory bodies often require monitoring of PCDF emissions from waste incineration facilities, with limits typically expressed in toxic equivalents (TEQ) relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). pa.govpa.gov

Table 1: Emission Factors for 2,3,7,8-TCDF from Medical Waste Incineration

Emission Factor (lb/ton of waste) Control Level Source
2.82e-07 01 Jordan epa.gov
4.56e-09 01 Jordan epa.gov
8.31e-08 01 Jordan epa.gov
Industrial Boilers and Fuel Combustion

The combustion of fossil fuels and wood can also lead to the release of 2,3,6,7-TCDF into the environment. epa.gov Industrial boilers, used for power generation and other industrial processes, can be sources of PCDFs if the fuel contains chlorinated compounds or if chlorine is present in the combustion environment.

Fires Involving Chlorinated Materials (e.g., PCB Transformers)

Fires involving materials containing chlorinated compounds, such as polychlorinated biphenyls (PCBs) in older electrical transformers, can generate significant quantities of PCDFs. nih.govepa.gov Under the high temperatures of a fire, PCBs can be transformed into more toxic substances, including various PCDF isomers. nih.govepa.gov The soot from such fires has been found to contain significant levels of PCDFs, posing a health risk and requiring specialized cleanup procedures. nih.gov

Industrial Chemical Synthesis and Manufacturing Impurities

2,3,6,7-TCDF can also be formed as an impurity during the manufacturing of certain chlorinated chemicals.

By-product Formation in Chlorinated Compound Production (e.g., Pentachlorophenol (B1679276), PCBs)

The production of chlorinated compounds like pentachlorophenol (PCP) and PCBs can result in the unintentional formation of PCDFs as by-products. nih.gov For instance, technical-grade pentachlorophenol has been found to contain various PCDF congeners. nih.govwho.int The manufacturing process of these chemicals can create the conditions necessary for the formation of dibenzofurans, which then contaminate the final product. nih.govcdc.gov

Table 2: PCDF Content in Different Pentachlorophenol Formulations (µg/g)

PCDF Congener Technical Monsanto Technical Dow Purified Dow Dowicide EC-7 Dowicide 7
Tetrachlorodibenzofuran <4 NS NS NS <0.2f
Pentachloro-DF 40 NS NS NS <0.2f
Hexachloro-DF 90 30 <0.5 3.4 39
Heptachloro-DF 400 80 <0.5 1.8 280
Octachloro-DF 260 80 <0.5 <1.0 230

Source: WHO (1987) as cited in National Toxicology Program (2014) nih.gov NS = Not Specified, f = Below detection limit

Contamination of Herbicides and Pesticides

This compound (2,3,6,7-TCDF) is not a commercially manufactured chemical but rather an unintentional byproduct of various chemical and thermal processes. wikipedia.org A significant historical and ongoing source of environmental contamination with 2,3,6,7-TCDF and other related compounds, known as polychlorinated dibenzofurans (PCDFs), is the manufacturing of certain chlorinated herbicides and pesticides. wikipedia.orgnih.gov

The formation of these toxic compounds occurs through several chemical reactions during the production of chlorinated phenols, which are used as precursors for many pesticides. wikipedia.orgnih.gov Specifically, intramolecular cyclization of predibenzofurans and intermolecular condensation of ortho-chlorophenols can lead to the formation of PCDFs. wikipedia.org

One of the most well-known instances of herbicide contamination is with Agent Orange, a defoliant used extensively during the Vietnam War. wikipedia.org Agent Orange was a mixture of the herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org The 2,4,5-T component was often contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a related and highly toxic compound. While TCDD was the primary dioxin of concern in Agent Orange, the manufacturing processes for phenoxy herbicides could also produce various PCDFs. wikipedia.orgnih.govcdc.gov

The production of other pesticides, such as those based on chlorophenols and phenoxy acetic acids, has also been identified as a source of dioxin and furan (B31954) contamination. nih.gov Chlorophenols, used in various pesticide applications, can be released into the environment through industrial use and waste disposal from manufacturing facilities. nih.gov Although the manufacturing of many of these chlorinated compounds has been restricted, they remain a persistent source of environmental pollution. nih.gov

Table 1: Herbicides and Pesticides Associated with Dioxin and Furan Contamination

Herbicide/Pesticide ClassSpecific ExamplesAssociated Contaminants
Phenoxy Herbicides2,4,5-T (a component of Agent Orange), Silvex2,3,7,8-TCDD, other PCDDs and PCDFs
ChlorophenolsPentachlorophenol (PCP)PCDDs and PCDFs
Organochlorine PesticidesVariousPCDDs and PCDFs

Pulp and Paper Manufacturing Processes

The pulp and paper industry has been a significant source of 2,3,6,7-TCDF and other dioxin-like compounds. nih.govrff.org The primary formation pathway in this industry is the use of chlorine and chlorine-containing compounds for bleaching wood pulp. nih.govp2infohouse.org

During the bleaching process, chlorine reacts with precursor compounds present in the wood pulp, such as dibenzofuran (B1670420), to form chlorinated dibenzofurans. p2infohouse.org The presence of these precursors, which can be naturally occurring in wood or introduced through additives like defoamers, is a key factor in the formation of 2,3,7,8-TCDF. p2infohouse.org

Effluents and sludges from pulp and paper mills that utilize the bleached kraft process have been found to contain 2,3,7,8-TCDD and 2,3,7,8-TCDF. nih.gov The industry has made efforts to reduce the formation of these compounds by substituting chlorine with chlorine dioxide in the bleaching process. p2infohouse.org Studies have shown that complete replacement of chlorine with chlorine dioxide can significantly reduce or eliminate the formation of 2,3,7,8-TCDD. p2infohouse.org However, 2,3,7,8-TCDF has still been detected in the effluents and pulp of some mills using this modified process, likely due to elevated levels of dibenzofuran precursors in the unbleached pulp. p2infohouse.org

Table 2: Formation of 2,3,7,8-TCDF in Pulp and Paper Mills

Process StageKey FactorsResulting Contamination
Pulp BleachingUse of chlorine and chlorine-containing compoundsFormation of PCDDs and PCDFs, including 2,3,7,8-TCDF, in mill effluents and pulp sludge.
Presence of PrecursorsDibenzofuran and other precursor compounds in wood pulp.Increased formation of 2,3,7,8-TCDF.
Process ModificationsSubstitution of chlorine with chlorine dioxide.Significant reduction in TCDD formation; TCDF formation may still occur depending on precursor levels. p2infohouse.org

Natural Sources of PCDF Formation

Forest Fires and Volcanic Activity

In addition to industrial activities, 2,3,6,7-TCDF and other polychlorinated dibenzofurans can be formed and released into the environment through natural processes, primarily high-temperature events like forest fires and volcanic eruptions. nih.govresearchgate.net

Forest fires, through the incomplete combustion of organic matter in the presence of chlorine, can generate a mixture of dioxins and furans. researchgate.net The combustion of wood and other biomass releases these compounds into the atmosphere, from where they can be deposited onto soil and water. researchgate.netrandrmagonline.com The amount and types of congeners produced can vary depending on the combustion conditions and the composition of the burning material. randrmagonline.com

Volcanic eruptions are another natural source of these compounds. nih.govresearchgate.net The high temperatures and chemical conditions within volcanoes can lead to the formation of PCDDs and PCDFs, which are then released into the atmosphere during an eruption.

Table 3: Natural Sources and Formation Mechanisms

Natural SourceFormation MechanismEnvironmental Release
Forest FiresIncomplete combustion of organic matter containing chlorine.Release of PCDDs and PCDFs into the atmosphere, followed by deposition on land and water. researchgate.netrandrmagonline.com
Volcanic ActivityHigh-temperature formation within volcanoes.Emission of PCDDs and PCDFs into the atmosphere during eruptions. nih.govresearchgate.net

Environmental Distribution, Fate, and Transport of 2,3,6,7 Tetrachlorodibenzofuran

Environmental Persistence and Degradation Half-lives in Diverse Media

2,3,6,7-Tetrachlorodibenzofuran is characterized by its high persistence in the environment, a trait common to many polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. These compounds are highly lipophilic and exceptionally stable, with environmental degradation half-lives that can extend to several decades. researchgate.net The persistence of these compounds means that once released, they remain in the environment for extended periods, undergoing transport and partitioning into various environmental media. researchgate.net

Degradation Half-life of Dioxin-like Compounds in Various Media
Compound ClassMediumConditionHalf-lifeSource
PCDD/Fs & PCBsEnvironment (general)-Up to several decades researchgate.net
2,3,7,8-TCDDLakes-> 1.5 years epa.gov
2,3,7,8-TCDDSoil (surface)-< 1 to 3 years epa.gov
2,3,7,8-TCDDSoil (interior)-Up to 12 years epa.gov
2,3,7,8-TCDDWater (surface)Photolysis (summer)21 hours epa.gov
2,3,7,8-TCDDWater (surface)Photolysis (winter)118 hours epa.gov
2,3,7,8-TCDDEnvironmental PondVolatilization (with sediment adsorption)> 50 years epa.gov

Intermedia Partitioning and Mobility

The movement and distribution of 2,3,6,7-TCDF between different environmental compartments are governed by its physicochemical properties, particularly its low water solubility and high lipophilicity.

Soil and Sediment Compartmentalization

Due to their hydrophobic nature, PCDD/Fs, including 2,3,6,7-TCDF, have a strong tendency to adsorb to soil and sediment particles. epa.govccme.ca The organic carbon content of the soil is a key factor influencing this partitioning, with higher organic matter leading to tighter binding. usda.gov This strong association with the solid phase limits their mobility and potential for leaching into groundwater. epa.govusda.gov Consequently, soils and aquatic sediments act as significant environmental sinks for these compounds, accumulating them over time. epa.govccme.ca Studies on non-toxic TCDD isomers have shown that very little of the compound is transported through the soil column, with the majority remaining tightly bound to the upper layers. usda.gov

The organic-carbon partition coefficient (Koc) is a measure of a chemical's tendency to partition between organic carbon in solids (like soil and sediment) and water. ca.gov For TCDD, the log Koc is estimated to be around 7.0, indicating a very strong preference for binding to the solid phase. epa.gov

Atmospheric Transport, Deposition, and Associated Pathways

Although not highly volatile, 2,3,6,7-TCDF can be released into the atmosphere, primarily from combustion sources such as waste incineration. nih.govepa.gov In the atmosphere, it can exist in both the vapor phase and adsorbed to particulate matter. epa.gov Vapor-phase TCDD can be degraded by reactions with hydroxyl radicals and through direct photolysis. epa.gov Particulate-bound TCDD can be removed from the air through wet and dry deposition, leading to its distribution over wide geographical areas. epa.gov This atmospheric transport and subsequent deposition contribute to the ubiquitous presence of these compounds in soil, sediments, and water bodies, even in remote locations. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

The lipophilic nature of 2,3,6,7-TCDF drives its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food web.

Accumulation in Aquatic Biota and Organisms

Aquatic organisms can take up 2,3,6,7-TCDF directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). ccme.ca All 2,3,7,8-substituted PCDD/Fs readily accumulate in the tissues of aquatic organisms. ccme.ca

Bioconcentration and Bioaccumulation Factors:

The extent of accumulation is often quantified using bioconcentration factors (BCFs), which relate the concentration in an organism to the concentration in the water, and biota-sediment accumulation factors (BSAFs), which relate the concentration in biota to that in the sediment.

BCF: For 2,3,7,8-TCDD, lipid-normalized bioconcentration factors (BCFslipid) in resident freshwater species have been reported to range from 50,900 to 1,700,000. ccme.ca Mean BCFs of 29,200 (dry weight) and 5,840 (wet weight) were measured for fathead minnows over a 28-day exposure. epa.gov

BSAF: BSAFs for 2,3,7,8-TCDD in freshwater systems have been observed to range from 0.03 to 0.85, and in marine/estuarine systems from 0.03 to 0.93. ccme.ca Generally, BSAF values for TCDD are below 3. waterquality.gov.au The less chlorinated congeners like 2,3,7,8-TCDD and 2,3,7,8-TCDF tend to have higher bioaccumulation and lower elimination rates, resulting in higher BSAFs compared to more chlorinated congeners. frontiersin.org

Accumulation Factors for 2,3,7,8-TCDD in Aquatic Organisms
FactorValueOrganism/SystemSource
Lipid-normalized BCF50,900 - 1,700,000Freshwater species ccme.ca
BCF (dry wt)29,200Fathead minnow epa.gov
BCF (wet wt)5,840Fathead minnow epa.gov
BSAF0.03 - 0.85Freshwater systems ccme.ca
BSAF0.03 - 0.93Marine/estuarine systems ccme.ca

Studies have shown that while TCDD does accumulate to detectable levels in aquatic biota, it does not appear to undergo significant biomagnification in fish, possibly due to biotransformation. epa.gov However, biomagnification can be significant between fish and fish-eating birds. epa.gov

Trophic Transfer and Biomagnification Factors (BMFs) in Food Chains

The process of trophic transfer, the movement of a substance from one trophic level to the next through consumption, is a key determinant of a chemical's potential to biomagnify in a food chain. cimi.org Biomagnification is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain. cimi.orgwikipedia.org This phenomenon is particularly relevant for compounds that are persistent, bioaccumulative, and toxic.

Polychlorinated dibenzofurans (PCDFs), the chemical family to which this compound belongs, are recognized as persistent organic pollutants with a high potential for bioaccumulation. epa.govnih.gov Their lipophilic (fat-loving) nature facilitates their storage in the fatty tissues of organisms. nih.govnih.gov As energy flows up the food chain, with larger organisms consuming smaller ones, these stored toxins are transferred and become increasingly concentrated. wikipedia.org

Despite the well-understood general principles of biomagnification for the PCDF class, a review of available scientific literature reveals a significant lack of specific research findings and quantitative data for the trophic transfer and biomagnification factors (BMFs) of the this compound isomer. Research has predominantly focused on the most toxic congener, 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), and its dioxin counterpart, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). epa.govepa.gov

Studies on these other isomers have demonstrated that biomagnification does occur in aquatic and terrestrial food webs. epa.govresearchgate.net For instance, research has indicated that biomagnification of 2,3,7,8-TCDD can be significant between fish and fish-eating birds. epa.gov However, the biomagnification potential can vary between different species and food chain structures. epa.gov

Data on this compound:

Ecotoxicological Research and Environmental Impact of 2,3,6,7 Tetrachlorodibenzofuran

Research on Effects on Aquatic Ecosystems and Organisms

Fish and Invertebrate Studies

2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) is a highly toxic compound that has significant impacts on aquatic life. nm.govontosight.ai Studies on fish have shown that TCDF can lead to adverse effects on survival, growth, and behavior. nm.gov For instance, in rainbow trout (Oncorhynchus mykiss), continuous exposure to TCDF induced these effects, with a no-observed-effect concentration for survival at 1.79 ng/L and for growth at 0.41 ng/L. nm.gov The liver is a primary target for TCDF, leading to induced hepatic lipogenesis. wikipedia.org

Invertebrates are also susceptible to the toxic effects of TCDF. While specific studies on 2,3,6,7-TCDF and invertebrates are limited in the provided results, the broader class of dioxin-like compounds, which includes TCDF, is known to accumulate in aquatic organisms and biomagnify through the food chain. epa.govepa.gov For example, blue crabs have been found to have elevated concentrations of these compounds in contaminated areas. epa.gov The toxicity of related compounds to invertebrates like the dragonfly Tramea cophysa and ostracods Chlamydotheca sp. and Strandesia trispinosa has been documented, indicating the potential for TCDF to affect a wide range of aquatic invertebrates. nih.gov

The following table summarizes the observed effects of TCDF on various aquatic organisms:

OrganismEffectConcentration/Observation
Rainbow Trout (Oncorhynchus mykiss)Effects on survival, growth, and behaviorNo-observed-effect concentration (survival): 1.79 ng/L
Rainbow Trout (Oncorhynchus mykiss)Effects on survival, growth, and behaviorNo-observed-effect concentration (growth): 0.41 ng/L
Blue CrabElevated tissue concentrationsFound in contaminated sites like the Houston Ship Channel
OystersStable tissue concentrations over timeFound in contaminated sites like the Houston Ship Channel

Considerations for Early Life Stage Survival

The early life stages of fish are particularly vulnerable to the toxic effects of TCDF and related dioxin-like compounds. nih.govoup.com Exposure during this critical period can lead to significant mortality and developmental abnormalities. nih.govufl.edu

Research on the closely related and more potent 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) provides significant insight into the potential effects of TCDF on early life stage survival. Fish larvae exposed to TCDD exhibit a suite of symptoms often referred to as "blue-sac disease," which includes yolk sac edema, pericardial edema, hemorrhaging, and craniofacial deformities, ultimately leading to death. nih.govoup.com These effects manifest after hatching during the larval sac fry development. nih.gov

Studies have shown that TCDD exposure adversely affects skeletal development and body growth in several fish species, which is critical for survival during the transition from endogenous to exogenous feeding. nih.gov For example, juvenile zebrafish exposed to TCDD showed decreases in several craniofacial and trunk morphometrics. cambridge.org The lethal concentration 50 (LC50) for zebrafish larvae exposed to TCDD is 2.5 ng/g egg. ufl.edu While TCDF is generally less potent than TCDD, its similar mode of action through the aryl hydrocarbon receptor (AHR) suggests it can cause comparable, albeit at potentially higher concentrations, adverse effects on early life stage survival. nih.gov

Research on Impact on Terrestrial Biota and Soil Organisms

Information regarding the specific impact of 2,3,6,7-Tetrachlorodibenzofuran on terrestrial biota and soil organisms is limited in the provided search results. However, research on the broader category of dioxin-like compounds, particularly TCDD, offers insights into potential effects.

Dioxins are known to be persistent in soil. ontosight.aiepa.gov Studies on TCDD indicate that it is taken up by soil organisms and can have toxic effects. For instance, research using the bioluminescent bacterium Allivibrio fischeri has been conducted to assess the ecotoxicological effects of dioxins in soil. researchgate.net This type of testing can help determine the bioavailability and potential mobility of contaminants in the soil environment. researchgate.net

In mammals, including terrestrial wildlife, TCDD is extremely toxic and its effects appear to be cumulative with repeated dosing. epa.gov Mink (Mustela vison), a semi-aquatic mammal, have been studied to understand the toxicokinetics of TCDFs. nih.gov These studies show that PCDFs are absorbed from the diet and can accumulate in tissues like the liver and adipose tissue. nih.gov The elimination half-life of TCDF in mink was found to be short, less than 15 hours, and was inversely proportional to the dose. nih.gov Such research is crucial for understanding the risks posed by these compounds to wild mammal populations that may be exposed through their diet. nih.gov

Methodologies for Ecological Risk Assessment

Analysis of Chemical Accumulation and Tissue Concentrations in Aquatic Organisms

The assessment of ecological risk for 2,3,6,7-TCDF involves analyzing its accumulation in the tissues of aquatic organisms. This is a critical step due to the compound's potential for bioaccumulation. osti.gov Various studies have measured the concentrations of TCDF and related compounds in the edible tissues of fish and invertebrates to evaluate potential risks. epa.gov

Tissue concentrations of TCDF can vary significantly among species and even different organs within the same organism. osti.gov For example, in a study downstream from a bleach-kraft paper mill, TCDD concentrations were highest in bowfin, particularly in the ovary of a gravid female. osti.gov This highlights the importance of considering species-specific and organ-specific accumulation patterns.

Fish tissue analysis from various locations has shown the widespread presence of TCDFs. epa.govusgs.gov In the Willamette Basin, Oregon, fish tissue was found to be enriched in less chlorinated congeners and those with chlorine substitutions in the 2, 3, 7, and 8 positions, which includes 2,3,7,8-TCDF. usgs.gov The U.S. EPA's National Study of Chemical Residues in Fish found that 2,3,7,8-TCDF was detected in 89% of sites, with a maximum concentration of 404 parts per trillion (ppt) and a mean concentration of 13.6 ppt. epa.gov

The following table presents data on TCDF concentrations found in aquatic organisms from various studies:

Location/StudyOrganismTissueMaximum Concentration (ppt)Mean Concentration (ppt)
EPA National Study of Chemical Residues in FishVarious Fish and ShellfishEdible Tissue40413.6
Red River, Index, ARBlue CatfishEdible Tissue40.73 (for 2,3,7,8-TCDD)-
Houston Ship Channel, TXBlue CrabEdible Tissue54.8 (for 2,3,7,8-TCDD)-
Stream receiving BKM effluentBowfinOvaryElevated levels (TCDD)-

Derivation and Application of Bioconcentration Factors (BCFs) and Biota-Sediment Accumulation Factors (BSAFs)

Bioconcentration factors (BCFs) and biota-sediment accumulation factors (BSAFs) are key metrics used in ecological risk assessment to quantify the accumulation of chemicals like 2,3,6,7-TCDF in aquatic organisms relative to their environment.

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to be taken up by an aquatic organism from the water. epa.gov It is the ratio of the chemical concentration in the organism to the concentration in the water. epa.gov For TCDF, a study with rainbow trout exposed to the compound for 28 days measured BCFs of 6,049 in fish exposed to 0.41 ng/L and 2,455 in those exposed to 3.93 ng/L. nm.gov This indicates a high potential for bioconcentration from the water column. BCF values greater than 1 suggest that the concentration in the organism is higher than in the surrounding medium. epa.gov

Biota-Sediment Accumulation Factor (BSAF): The BSAF relates the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. epa.gov This factor is particularly useful for hydrophobic compounds like TCDF that tend to sorb to sediment. epa.govepa.gov The BSAF is defined as the ratio of the lipid-normalized concentration in tissue to the organic carbon-normalized concentration in surface sediment. epa.gov

Studies have shown that BSAFs can provide a more accurate prediction of bioaccumulation from contaminated sediments than BCFs alone, especially for compounds like TCDD and TCDF. osti.gov For instance, in a study of a stream receiving bleach-kraft mill effluent, sediment-based bioaccumulation factors (a related concept) varied by a factor of 27 depending on the species and organ, while lipid- and carbon-normalized bioavailability indexes showed less variation. osti.gov This suggests that normalizing for lipid content in biota and organic carbon in sediment is crucial for reducing variability in bioaccumulation assessments. osti.gov

The following table provides a summary of BCF and BSAF values for TCDF and related compounds from the literature:

CompoundOrganismFactorValue
2,3,7,8-TCDFRainbow TroutBCF6,049 (at 0.41 ng/L exposure)
2,3,7,8-TCDFRainbow TroutBCF2,455 (at 3.93 ng/L exposure)
2,3,7,8-TCDDFishBCF37,900 to 128,000
2,3,7,8-TCDDFishBSAF0.3 (used for risk to fish)
2,3,7,8-TCDDWildlifeBSAF0.1 (used for risk to wildlife)

Integration of Toxic Equivalency Factor (TEF) Methodology in Ecotoxicological Assessments

The Toxic Equivalency Factor (TEF) methodology is a cornerstone in the risk assessment of dioxin-like compounds, including this compound (2,3,6,7-TCDF). This approach allows for the expression of the toxicity of various dioxins, furans, and polychlorinated biphenyls (PCBs) in terms of a single, highly toxic reference compound: 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). wikipedia.org The fundamental principle of the TEF concept is that these compounds share a common mechanism of toxicity, primarily mediated through the aryl hydrocarbon receptor (AhR). wikipedia.orgornl.gov

The TEF for a specific compound is a numerical value that represents its toxicity relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgcdc.gov For instance, a compound with a TEF of 0.1 is considered to be one-tenth as toxic as 2,3,7,8-TCDD. cdc.gov These factors are derived from a comprehensive review of scientific data, including both in vivo and in vitro studies, and are established through expert consensus, notably by organizations like the World Health Organization (WHO). wikipedia.orgwho.int

The primary application of the TEF methodology is in the calculation of the Toxic Equivalency (TEQ). The TEQ of a complex mixture of dioxin-like compounds is determined by multiplying the concentration of each individual congener by its respective TEF and then summing the results. wikipedia.orgepa.gov This provides a single, integrated measure of the total dioxin-like toxicity of the mixture, expressed as an equivalent concentration of 2,3,7,8-TCDD. wikipedia.org

For this compound, the WHO has assigned a TEF value for mammals, which is crucial for human health risk assessments. The table below presents the TEF value for 2,3,6,7-TCDF and other selected dioxin-like compounds as recommended by the U.S. Environmental Protection Agency (EPA), based on WHO findings. ornl.gov

CompoundTEF Value
Polychlorinated dibenzofurans (PCDFs)
2,3,7,8-TCDF0.1
1,2,3,7,8-PeCDF0.03
2,3,4,7,8-PeCDF0.3
This compound (2,3,6,7-TCDF)Not explicitly listed, but is a TCDF congener
Polychlorinated dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD1
1,2,3,7,8-PeCDD1
1,2,3,4,7,8-HxCDD0.1
1,2,3,6,7,8-HxCDD0.1
1,2,3,7,8,9-HxCDD0.1
1,2,3,4,6,7,8-HpCDD0.01
OCDD0.0003
Source: U.S. Environmental Protection Agency, 2010 ornl.gov

It is important to note that various iterations of TEF schemes have been developed over the years by different regulatory bodies, which sometimes resulted in different TEF values for the same compound. ca.govca.gov However, the WHO-established TEFs are now widely accepted and utilized globally to ensure consistency in risk assessment and regulatory control. wikipedia.orgwho.int The TEF/TEQ approach has proven invaluable for assessing the risks posed by complex mixtures of these persistent organic pollutants found in the environment. nih.gov

Molecular Mechanisms of Action of 2,3,6,7 Tetrachlorodibenzofuran in Non Human Models

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

The canonical mechanism of action for 2,3,6,7-TCDF involves its function as a potent agonist for the Aryl Hydrocarbon Receptor (AhR). frontiersin.org This pathway is a well-established cascade of molecular events that translates the chemical signal of the compound into a genomic response.

In its inactive state, the AhR resides within the cell's cytoplasm as part of a multi-protein complex. nih.govnih.gov This complex includes chaperone proteins such as two molecules of heat shock protein 90 (Hsp90), the AHR interacting protein (AIP), and p23. acs.orgkenyon.edu The binding of a ligand like 2,3,6,7-TCDF to the AhR initiates a conformational change in the receptor protein. acs.org This alteration exposes a nuclear localization sequence (NLS) located in the N-terminus of the AhR. nih.gov The exposure of the NLS facilitates the translocation of the ligand-AhR complex from the cytoplasm into the nucleus, shedding its associated chaperone proteins in the process. nih.govkenyon.edu The nuclear import of the AhR is a critical step for both its genomic and non-genomic actions, as demonstrated in studies with mutant mice lacking the nuclear translocation sequence, where TCDD-induced effects were absent. nih.gov

Once inside the nucleus, the ligand-bound AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govkenyon.edu ARNT is another member of the basic Helix-Loop-Helix/Per-ARNT-Sim (bHLH/PAS) family of proteins and is an essential partner for the AhR to execute its function as a transcription factor. nih.govnih.gov This newly formed AhR-ARNT complex is the transcriptionally active unit. kenyon.edu It functions by recognizing and binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). kenyon.edudrugbank.com These DREs are located in the promoter and enhancer regions of target genes, and the binding of the AhR-ARNT complex to these sites initiates the recruitment of the transcriptional machinery. nih.govkenyon.edu

The binding of the AhR-ARNT heterodimer to DREs leads to the transcriptional activation of a battery of target genes. nih.gov Among the most well-characterized and highly induced genes are those encoding for xenobiotic-metabolizing enzymes. nih.gov These include Phase I enzymes like Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2), and Phase II enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and UGT1A2. nih.govmdpi.com The induction of CYP1A1 is a hallmark of AhR activation by compounds like TCDD and related dibenzofurans. kenyon.eduspandidos-publications.com The activated AhR recruits factors like the positive transcription elongation factor (P-TEFb) and RNA polymerase II to the promoter of the cyp1a1 gene, leading to its transcription. nih.gov The induction of these enzymes represents an adaptive metabolic response, although their sustained activation by persistent ligands is linked to toxicity. nih.gov

GeneFunctionRole in AhR Pathway
CYP1A1 A member of the Cytochrome P450 family, it metabolizes xenobiotics, including polycyclic aromatic hydrocarbons.A primary target gene for the AhR-ARNT complex; its induction is a classic biomarker of AhR activation. nih.govkenyon.edu
CYP1A2 Another Cytochrome P450 enzyme involved in metabolizing xenobiotics and endogenous compounds.Also a key target gene induced by AhR agonists. It has been shown to bind some dioxin-like compounds, contributing to their retention in the liver. nih.govmdpi.com
ARNT Aryl Hydrocarbon Receptor Nuclear Translocator, a bHLH/PAS protein.Forms a heterodimer with the ligand-activated AhR in the nucleus, which is necessary for DRE binding and subsequent gene transcription. nih.govkenyon.edu

The AhR signaling pathway is subject to negative feedback regulation to control the duration and intensity of the response. A key player in this process is the Aryl Hydrocarbon Receptor Repressor (AhRR). nih.gov The Ahrr gene itself contains DREs in its promoter region, meaning its expression is induced by the activated AhR/ARNT complex. nih.gov The AhRR protein is structurally similar to the AhR but lacks a functional ligand-binding domain and a transactivation domain. nih.gov It functions by competing with the AhR for dimerization with ARNT and for binding to DREs, thereby inhibiting the transcription of AhR target genes like CYP1A1. nih.govnih.gov This creates a negative feedback loop where activation of the AhR pathway leads to the production of its own repressor. nih.gov Another level of feedback involves the induced CYP1 enzymes metabolizing and clearing the activating ligand, thus diminishing the signal. acs.org

Cellular and Biochemical Responses Mediated by 2,3,6,7-Tetrachlorodibenzofuran

The activation of the AhR pathway by 2,3,6,7-TCDF and related compounds triggers a cascade of downstream cellular and biochemical changes in non-human models. These responses are diverse and contribute to the toxicological profile of these compounds.

Altered Cell Proliferation and Differentiation: In certain cell types, AhR activation can modulate cell growth and differentiation. For example, TCDD has been shown to inhibit the proliferation of human ovarian cancer cells in an AhR-dependent manner. nih.gov Conversely, in other models like the XB mouse teratoma-derived cell line, TCDD induces differentiation into stratified squamous epithelium. nih.gov

Immunomodulation: The AhR is a significant regulator of the immune system. Activation by TCDD can lead to immunosuppressive effects, partly by altering the balance of regulatory T cells (Tregs) and Th17 cells. frontiersin.org

Metabolic Disruption: Exposure to AhR agonists can lead to significant changes in the metabolic profile. Acute TCDD exposure in mice altered the serum metabolome, increasing the abundance of prostaglandins (B1171923), sphingolipids, and ethanolamines, which are molecules involved in inflammation and apoptosis. mdpi.com It can also affect glucose metabolism by inhibiting key enzymes in gluconeogenesis, which can contribute to weight loss. oup.com

Induction of Oxidative Stress: Although dioxin-like compounds are not directly genotoxic, their sustained activation of the AhR can lead to the production of reactive oxygen species (ROS). mdpi.com The continuous activity of induced enzymes like CYP1A1, which are not efficient at metabolizing stable compounds like TCDD, can generate significant oxidative stress that overwhelms cellular antioxidant defenses. mdpi.com

Cellular/Biochemical ResponseMediating Factors/PathwaysObserved Effects in Non-Human Models
Immunomodulation AhR-dependent regulation of T-cell differentiation (Tregs/Th17). frontiersin.orgSuppression of inflammatory responses. frontiersin.org
Metabolic Dysregulation Inhibition of gluconeogenesis enzymes (PEPCK, G6Pase); altered lipid metabolism. oup.comChanges in blood glucose, plasma insulin (B600854) levels, and body weight. oup.com Altered serum levels of prostaglandins and sphingolipids. mdpi.com
Oxidative Stress Sustained induction and activity of CYP1A1. mdpi.comGeneration of reactive oxygen species (ROS), potentially leading to cellular damage. mdpi.com
Altered Cell Growth AhR-dependent modulation of cell cycle and differentiation pathways. nih.govnih.govInhibition of proliferation in some cancer cell lines; induction of differentiation in others. nih.govnih.gov

Modulation of Cell Growth, Proliferation, and Differentiation

Activation of the AhR by TCDF and related compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), can significantly alter cellular processes like growth, proliferation, and differentiation. scienceopen.com These effects are often tissue-specific and depend on the cellular context.

In porcine ovarian granulosa cells, TCDD has been shown to alter the expression of genes involved in cell cycle regulation and proliferation. nih.gov Similarly, studies using human granulosa cell lines have demonstrated that TCDD exposure can lead to changes in the expression of small noncoding RNAs (sncRNAs), including microRNAs, which are linked to cellular development, growth, and proliferation. mdpi.com For instance, after acute and chronic exposure, sncRNAs associated with these processes were found to be downregulated. mdpi.com

Furthermore, research on human adipose-derived stem cells has identified that TCDD can modulate genes involved in cell proliferation and differentiation. scienceopen.com In mice, acute exposure to TCDD has been linked to alterations in molecular and cellular functions, including cellular growth and proliferation and the cell cycle. mdpi.com These findings highlight the profound impact of AhR activation by TCDF and similar compounds on fundamental cellular processes across different non-human models and cell types.

Immunological System Modulation

The immune system is a primary target of TCDF and other dioxin-like compounds. The immunosuppressive effects of these compounds are well-documented and are mediated through the AhR. nih.gov

One of the most consistent effects observed across various animal models is thymic atrophy, a hallmark of dioxin toxicity. nih.govnih.gov TCDD exposure has been shown to suppress a wide range of adaptive immune responses, including antibody production and cytotoxic T lymphocyte activity. nih.gov

Studies in non-human primates, specifically the marmoset (Callithrix jacchus), have provided detailed insights into the modulation of lymphocyte subpopulations following TCDD treatment. nih.gov In these studies, long-term exposure to TCDD resulted in distinct changes in T-cell subsets. For example, an increase in the percentage and absolute number of CD4+CDw29+ "helper inducer" or "memory" T cells was observed, accompanied by a decrease in CD4+CD45RA+ "suppressor-inducer" or "naive" T cells. nih.gov A subsequent increase in the dose led to a transient rise in the CD8+CD56+ "cytotoxic T cell" population. nih.gov These alterations in lymphocyte populations demonstrate the potent immunomodulatory capacity of dioxin-like compounds.

Interestingly, while often associated with immunosuppression, AhR activation can also have beneficial effects in the context of inappropriate immune responses. For instance, TCDD has been shown to suppress allograft rejection and autoimmune responses in animal models of diseases like multiple sclerosis and type 1 diabetes. nih.gov This dual role underscores the complex nature of AhR-mediated immune modulation.

Alterations in Endocrine Homeostasis and Steroid Hormone Responses

The effects of TCDD on the endocrine system are, at least in part, mediated by its direct action on endocrine organs such as the ovaries. nih.gov The AhR is expressed in mammalian ovarian tissue, including granulosa cells. nih.gov In porcine models, TCDD has been found to alter the expression of genes in granulosa cells that are crucial for follicular development and atresia. nih.gov

Studies in rats have investigated the role of the endocrine system in mediating TCDD-induced toxicity. Research on adrenalectomized and hypophysectomized rats indicated that the adrenal and pituitary glands are not the primary drivers of TCDD-induced thymic involution. nih.gov In fact, the thymic effects were somewhat enhanced in hypophysectomized rats. nih.gov

Furthermore, TCDD exposure can impact hormones that regulate energy balance. In a study comparing TCDD-sensitive and TCDD-resistant rat strains, significant alterations in serum levels of several energy-regulating hormones were observed in the sensitive strain. nih.gov These included notable increases in ghrelin and glucagon, hormones linked to the wasting syndrome often seen with acute TCDD toxicity. nih.gov This research also suggested a potential role for the AhR in the physiological regulation of energy balance. nih.gov

Dysregulation of Metabolic Pathways (e.g., Lipids, Amino Acids, Carbohydrates)

In mice, acute TCDD exposure has been shown to cause widespread changes in the circulating metabolome. mdpi.com Significant dysregulation in the metabolism of bioactive lipids, amino acids, and carbohydrates was observed. mdpi.com These metabolic shifts were linked to the regulation of host immunity and were identified as potential biomarkers for organ injury. mdpi.com

Metabolomics analysis of mice exposed to 2,3,7,8-tetrachlorodibenzofuran (B131793) revealed significant alterations in metabolic pathways, primarily those linked to amino acid and lipid metabolism. researchgate.net Specifically, tryptophan metabolism was identified as a key affected pathway. researchgate.net

Further research in mice has demonstrated that TCDD can dysregulate hepatic one-carbon metabolism, a critical pathway for numerous cellular processes. nih.gov This dysregulation was observed during the progression of liver pathologies from steatosis to steatohepatitis with fibrosis. nih.gov TCDD exposure led to a dose-dependent decrease in the SAM/SAH ratio, a key indicator of the cell's methylation capacity. nih.gov

The table below summarizes the key metabolic pathways affected by TCDD and related compounds in non-human models.

Metabolic PathwayOrganism/ModelKey Findings
Lipid Metabolism MiceDysregulation of bioactive lipids in serum. mdpi.com
MiceAlterations in lipid metabolism-related pathways. researchgate.net
Amino Acid Metabolism MiceSignificant dysregulation of amino acid metabolism in serum. mdpi.com
MiceTryptophan metabolism identified as a key affected pathway. researchgate.net
Carbohydrate Metabolism MiceDysregulation of carbohydrate metabolism in serum. mdpi.com
One-Carbon Metabolism MiceDysregulation of hepatic one-carbon metabolism, including a decreased SAM/SAH ratio. nih.gov

Species-Specific Differences in AhR Ligand Binding and Functional Responses

The biological and toxicological responses to TCDF and other AhR ligands exhibit significant variation across different species. nih.govnih.gov These species-specific differences are a critical consideration in toxicological research and risk assessment. The variations can be attributed to differences in the molecular structure and activation of the AhR itself, as well as differences in the downstream signaling pathways. nih.govnih.gov

One of the most striking examples of species-specific sensitivity to dioxin-like compounds is the difference in the lethal dose. For instance, the guinea pig is highly sensitive to TCDD, while the hamster is relatively resistant. nih.gov Even closely related species can show substantial differences in sensitivity. For example, common terns and chickens share a high degree of sequence identity in the ligand-binding domain of their AhR, yet they exhibit an 80- to 250-fold difference in sensitivity to TCDD. nih.gov This difference has been traced to just two amino acid substitutions in the AhR. nih.gov

The functional responses to AhR activation also vary between species. In mice, a primary toxic effect of TCDD is hepatic steatosis, whereas in rats, it is hepatocyte hypertrophy. nih.gov Teratogenic effects of TCDD are observed in hamsters and rats but not in guinea pigs. nih.gov

A study comparing TCDD-sensitive Long-Evans rats and TCDD-resistant Han/Wistar rats found that TCDD affected most of the analyzed energy balance-influencing hormones in the sensitive strain, with few alterations in the resistant strain. nih.gov This highlights how differences in AhR-mediated responses can manifest at a physiological level.

The table below provides a comparative overview of species-specific responses to AhR ligands.

SpeciesKey Response to TCDD/AhR Ligands
Guinea Pig High sensitivity to lethal effects. nih.gov
Hamster Relative resistance to lethal effects; teratogenic effects observed. nih.gov
Mouse Primary toxicity is hepatic steatosis. nih.gov
Rat Primary toxicity is hepatocyte hypertrophy; teratogenic effects observed. nih.gov
Long-Evans (sensitive strain): Significant alterations in energy balance hormones. nih.gov
Han/Wistar (resistant strain): Few alterations in energy balance hormones. nih.gov
Common Tern Higher sensitivity to TCDD compared to chicken. nih.gov
Chicken Lower sensitivity to TCDD compared to common tern. nih.gov

Understanding these species-specific differences is crucial for extrapolating data from animal models to predict potential human health risks and for developing more accurate and relevant experimental models. nih.gov

Structure Activity Relationships Sar and Toxic Equivalency Factors Tefs of 2,3,6,7 Tetrachlorodibenzofuran

Correlative Studies of Molecular Structure and Biological Potency for PCDF Congeners

Polychlorinated dibenzofurans (PCDFs) are a group of compounds that can have chlorine atoms at any of the eight available positions on the dibenzofuran (B1670420) structure, leading to 135 different congeners. nih.gov However, not all of these are toxic. A significant finding from studies on human exposure, such as in the "Yusho" incident, was that only a few PCDF congeners were retained in the body over time. nih.gov These retained congeners were predominantly those with chlorine atoms in the 2, 3, 7, and 8 positions. nih.gov This observation underscores a fundamental principle of SAR for this class of compounds: the substitution pattern of chlorine atoms is a critical determinant of a congener's persistence and biological activity. nih.gov

The biological and toxic effects of these compounds are mediated through the aryl hydrocarbon (Ah) receptor. oup.com For a PCDF congener to exhibit "dioxin-like" toxicity, it must bind to this receptor. oup.com Research has established a clear correlation between the structure of a PCDF congener, its ability to bind to the Ah receptor, and its subsequent toxic potency. oup.com Congeners with chlorine atoms in the lateral 2, 3, 7, and 8 positions are the most potent.

Comparative Analysis with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as a Reference Compound

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most toxic and extensively studied of the halogenated aromatic hydrocarbons and serves as the benchmark for this class of compounds. oup.comtandfonline.comwikipedia.org The toxic equivalency factor (TEF) approach uses TCDD as the reference compound, assigning it a TEF of 1.0. wikipedia.org The toxicity of all other "dioxin-like" compounds, including 2,3,6,7-TCDF, is expressed relative to TCDD. tandfonline.com

The TEF methodology is based on the common mechanism of action shared by these compounds, which involves binding to the Ah receptor. oup.comtandfonline.com This shared mechanism allows for the development of structure-activity relationships that correlate the potency of individual congeners to that of TCDD. tandfonline.com While both 2,3,6,7-TCDF and TCDD act through the same receptor, their relative potencies can differ due to variations in their affinity for the receptor and their pharmacokinetic properties. nih.gov For instance, the half-life of TCDF is shorter than that of TCDD, which can influence its relative inductive potency in longer-term exposures. nih.gov

Development and Application of Toxic Equivalency Factors (TEFs) in Research

The TEF concept was developed to facilitate the risk assessment and regulatory control of complex mixtures of dioxins and related compounds. tandfonline.comwikipedia.org Since environmental samples and biological tissues often contain a multitude of these congeners, assessing the toxicity of each individual compound would be impractical. tandfonline.com The TEF approach simplifies this by providing a single value, the Toxic Equivalent (TEQ), which represents the total TCDD-like toxicity of a mixture. oup.comwikipedia.org The TEQ is calculated by multiplying the concentration of each congener by its assigned TEF and then summing the results. oup.com

The World Health Organization (WHO) has played a key role in developing consensus TEF values for PCDDs, PCDFs, and dioxin-like PCBs for use in human and wildlife risk assessment. nih.gov These TEFs are derived from a comprehensive database of relative potency (REP) estimates from various in vivo and in vitro studies. nih.gov It is important to note that TEFs are considered estimates with an inherent uncertainty of about an order of magnitude. wikipedia.org

One of the key biochemical responses used to determine the relative potency of PCDF congeners is the induction of enzymes, particularly aryl hydrocarbon hydroxylase (AHH). nih.gov AHH is a cytochrome P450-dependent enzyme, and its induction is a well-established marker of Ah receptor activation. nih.govnih.gov

The derivation of TEFs relies on a collection of Relative Potency (ReP) values obtained from both in vitro (laboratory-based) and in vivo (animal) studies. nih.govoup.com These studies compare the potency of a specific congener to that of TCDD for a particular endpoint. oup.com A wide range of endpoints are considered, including enzyme induction, receptor binding, and various toxicological outcomes. nih.govnih.gov

The database of ReP values for a single congener can span several orders of magnitude, reflecting the variability between different studies, species, and endpoints. nih.gov The final TEF value is determined through expert scientific judgment, taking into account all the available data and its uncertainties. ornl.gov For major risk assessments, a sensitivity analysis may be conducted to understand the impact of the TEF values on the final TEQ estimate. ornl.gov

The number and position of chlorine atoms on the dibenzofuran molecule have a profound influence on its ability to bind to the Ah receptor and elicit a biological response. nih.govtandfonline.com The most potent PCDF congeners are those with chlorine atoms in the four lateral positions: 2, 3, 7, and 8. nih.gov This specific substitution pattern allows the molecule to adopt a planar or near-planar conformation, which is a crucial requirement for high-affinity binding to the Ah receptor. researchgate.net

The introduction of chlorine atoms can increase the lipophilicity of the molecule, which can enhance its partitioning into cell membranes and its interaction with proteins. researchgate.netresearchgate.net The electronic and steric effects of the chlorine atoms also play a role in the binding efficiency of the molecule to its target receptor. researchgate.net Deviations from the 2,3,7,8-substitution pattern generally lead to a decrease in receptor affinity and, consequently, a lower toxic potency. nih.gov

Data Tables

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-like Compounds

CompoundTEF
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF0.1
1,2,3,7,8-PeCDF0.03
2,3,4,7,8-PeCDF0.3
1,2,3,4,7,8-HxCDF0.1
1,2,3,6,7,8-HxCDF0.1
1,2,3,7,8,9-HxCDF0.1
2,3,4,6,7,8-HxCDF0.1
1,2,3,4,6,7,8-HpCDF0.01
1,2,3,4,7,8,9-HpCDF0.01
OCDF0.0003
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD1
1,2,3,7,8-PeCDD1
1,2,3,4,7,8-HxCDD0.1
1,2,3,6,7,8-HxCDD0.1
1,2,3,7,8,9-HxCDD0.1
1,2,3,4,6,7,8-HpCDD0.01
OCDD0.0003

Source: Adapted from Van den Berg et al., 2006 as cited in ATSDR, 2022 cdc.gov

Analytical Methodologies for 2,3,6,7 Tetrachlorodibenzofuran Research

Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

Effective extraction and cleanup are paramount to isolate 2,3,6,7-TCDF from complex matrices like soil, water, and biological tissues, and to remove interfering compounds. nih.gov

Liquid-Liquid Extraction with Low-Temperature Partition

Liquid-liquid extraction (LLE) is a conventional method for extracting polychlorinated dibenzofurans (PCDFs) from aqueous samples. accesson.kr A notable enhancement to this technique is the incorporation of low-temperature partitioning (LTP). This method, often termed solid-liquid extraction with low-temperature partitioning (SLE/LTP) or simply LLE-LTP, offers a simple and efficient cleanup step. researchgate.netscielo.br

In a typical LLE-LTP procedure for a related isomer, 2,3,7,8-TCDF, in water samples, acetonitrile (B52724) is used as the extraction solvent. researchgate.net The mixture is homogenized and then cooled to a low temperature (e.g., -20°C). researchgate.net This cooling step causes the aqueous phase to freeze, allowing the liquid acetonitrile phase, which contains the analytes, to be easily separated. researchgate.netrsc.org This process effectively removes water and other matrix components that are insoluble in acetonitrile at low temperatures. researchgate.net Studies on similar compounds have demonstrated that this technique can achieve high recovery rates, often close to 100%, with good precision. researchgate.net For instance, an optimized method for 2,3,7,8-TCDF and 2,3,7,8-TCDD achieved a quantification limit of 2.4 µg L⁻¹. researchgate.net

The efficiency of the extraction can be influenced by several factors, as detailed in the table below.

Table 1: Optimized Parameters for LLE-LTP of a Related TCDF Isomer

Parameter Optimized Condition Reference
Extraction Solvent Acetonitrile researchgate.net
Sample to Solvent Ratio 4.0 mL water to 8.0 mL acetonitrile researchgate.net
Homogenization Vortex for 1 minute researchgate.net
Partition Temperature -20°C researchgate.net
Partition Time 1 hour researchgate.net

This data is based on a study of the 2,3,7,8-TCDF isomer, which is analytically similar to 2,3,6,7-TCDF.

Other Advanced Extraction Methods

Besides LLE-LTP, several other advanced extraction methods are employed to enhance efficiency, reduce solvent consumption, and improve sample throughput. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. accesson.kr The sample is passed through a solid sorbent cartridge, typically packed with C18 (octadecyl) material, which retains the TCDFs. accesson.kr The analytes are then eluted with a small volume of an organic solvent. accesson.kr SPE is particularly advantageous for processing large sample volumes, which is often necessary to achieve the extremely low detection limits required for these compounds. accesson.kr A semi-automated SPE system using a C18 disk has been shown to be more efficient than LLE for analyzing PCDD/Fs in wastewater, yielding significantly lower method detection limits. accesson.kr

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process from solid samples like soil and sediment, while reducing solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid matrices. epa.govmdpi.com This method significantly shortens extraction times and reduces the amount of solvent needed. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach, initially developed for pesticide analysis, has been adapted for a wide range of organic contaminants, including PCDFs. researchgate.netnih.gov It typically involves an initial extraction with an organic solvent (like acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (d-SPE), where sorbents are added to the extract to remove interferences. nih.gov

Chromatographic Separation Techniques

Due to the existence of numerous PCDF isomers (135 in total), high-resolution chromatographic separation is essential to distinguish the toxic 2,3,7,8-substituted congeners, such as 2,3,6,7-TCDF, from other less toxic isomers. nih.gov

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-resolution gas chromatography (HRGC) is the cornerstone for the isomer-specific analysis of PCDDs and PCDFs. mpcb.gov.in The separation is typically performed on long capillary columns (e.g., 60 meters) coated with a specific stationary phase. ca.gov

A 5% phenyl-dimethylpolysiloxane stationary phase (such as a DB-5 or equivalent) is commonly used as the primary column for analysis. chromatographyonline.com However, this phase alone cannot resolve all critical TCDF isomers. chromatographyonline.com For example, it cannot separate the highly toxic 2,3,7,8-TCDF from other isomers like 2,3,4,7-TCDF and 1,2,3,9-TCDF. chromatographyonline.com

Therefore, regulatory methods like U.S. EPA Method 1613 and 8290 mandate a secondary confirmation analysis on a column with a different polarity if 2,3,7,8-TCDF is detected. chromatographyonline.com A high-polarity cyanopropylphenyl-dimethylpolysiloxane column (e.g., SP-2331 or equivalent) is typically used for this confirmation, as it provides the necessary selectivity to resolve these co-eluting isomers. ca.govchromatographyonline.com The ability to achieve baseline separation of the 2,3,7,8-substituted isomers from all other isomers is a critical performance criterion for the analytical method. nih.gov

Table 2: Common HRGC Columns for PCDF Isomer Separation

Column Type Stationary Phase Application Reference
Primary Column 5% Phenyl-dimethylpolysiloxane (e.g., DB-5) Initial analysis of all congener groups chromatographyonline.com
Confirmation Column 50-90% Cyanopropylphenyl-dimethylpolysiloxane (e.g., SP-2331) Isomer-specific separation of co-eluting TCDFs ca.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

While HRGC is the standard for isomer-specific separation, high-performance liquid chromatography (HPLC) also serves important roles in the analytical workflow. researchgate.netresearchgate.net HPLC is primarily used as a powerful cleanup technique to fractionate the sample extract before HRGC-MS analysis. whitman.edu By using different types of HPLC columns (e.g., silica, alumina, carbon), the extract can be separated into fractions, isolating the PCDFs from other interfering compound classes like polychlorinated biphenyls (PCBs). libretexts.org

In some applications, HPLC coupled with a diode array detector (DAD) or fluorescence detector has been used for the direct determination of specific TCDF isomers. researchgate.netresearchgate.netnih.gov For instance, a reversed-phase HPLC method using a C18 column and a mobile phase of methanol (B129727) and water has been developed for the simultaneous determination of 2,3,7,8-TCDF and 2,3,7,8-TCDD. researchgate.netresearchgate.net

Table 3: Example HPLC Parameters for TCDF Analysis

Parameter Condition Reference
Column Kinetex C18 researchgate.net
Mobile Phase Acetonitrile:Water (100:0) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Temperature 30°C researchgate.net
Detection Diode Array Detector (DAD) at 232 nm researchgate.net

This data is based on a study of the 2,3,7,8-TCDF isomer.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for 2,3,6,7-TCDF, providing the required selectivity and sensitivity to measure the compound at trace levels (parts-per-trillion or lower). nih.gov The combination of HRGC with high-resolution mass spectrometry (HRMS) is considered the "gold standard" and is mandated by most regulatory bodies for the analysis of dioxins and furans. epa.gov

HRMS instruments are operated at a mass resolution of >10,000, which allows for the differentiation of the target analyte from interfering ions of the same nominal mass. epa.govnih.gov Quantification is performed using the isotope dilution method. In this method, a known amount of a ¹³C-labeled internal standard (e.g., ¹³C₁₂-2,3,6,7-TCDF) is added to the sample before extraction. nih.gov The ratio of the response of the native analyte to the labeled standard is used for quantification, which corrects for any loss of analyte during the sample preparation and analysis process. ca.gov

The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific molecular ions characteristic of the native TCDF and its labeled internal standard. nih.gov This provides an additional layer of selectivity and enhances sensitivity. Tandem mass spectrometry (MS/MS), using instruments like triple-stage quadrupole (TSQ) or ion trap mass spectrometers, can also be used as an alternative to HRMS, offering high specificity through the monitoring of specific fragmentation transitions. electronicsandbooks.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the definitive technique for the analysis of polychlorinated dibenzofurans (PCDFs), including 2,3,6,7-TCDF. waters.com This method offers the high sensitivity and selectivity required to measure these compounds at the parts-per-quadrillion (ppq) level in complex matrices like soil, water, and human serum. nih.govnih.gov

The necessity for such low detection limits stems from the high toxicity of 2,3,7,8-substituted isomers. nih.gov HRMS instruments can distinguish between the exact mass of the target analyte and the mass of interfering co-eluting compounds, a critical capability that lower resolution instruments lack. For instance, an analytical protocol for determining 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (a related compound) in soil and water using HRGC/HRMS was effective at concentrations from 10 to 200 pg/g in soil and 100 to 2000 pg/l in aqueous samples. nih.gov The use of ¹³C-labelled internal standards is a common practice in these methods to ensure accurate quantification. nih.gov

Key instrumental parameters that influence data quality in HRGC/HRMS analysis include the performance of the gas chromatography column, mass resolution, and the accuracy of mass measurement. nih.gov Regulatory methods often mandate the use of isotope dilution coupled with HRMS to generate data robust enough to withstand legal scrutiny. nih.gov

Low-Resolution Mass Spectrometry and GC-MS Analysis

While HRMS is the gold standard, Low-Resolution Mass Spectrometry (LRMS), especially when combined with tandem mass spectrometry (MS/MS), provides a viable alternative for the analysis of PCDFs. Gas chromatography-mass spectrometry (GC-MS) is broadly considered the instrumental method of choice for dioxin and furan (B31954) analysis due to the combination of chromatographic separation (based on retention time) and the selective detection of characteristic ions. nih.gov

Low-resolution systems, such as those using an ion trap detector, can be optimized for the analysis of specific congeners like 2,3,7,8-TCDD. asianpubs.org The use of GC-MS/MS, for example with a triple quadrupole mass spectrometer (QqQ-MS/MS), enhances selectivity and can effectively analyze PCDDs/Fs in contaminated soil samples. nih.gov In this technique, the first quadrupole selects a specific parent ion, which is then fragmented, and the second quadrupole selects a specific fragment ion for detection. This process significantly reduces background noise and chemical interference.

The analytical process involves injecting a prepared sample extract into the gas chromatograph, where compounds are separated on a capillary column (e.g., a DB-5MS column). nih.gov The separated compounds then enter the mass spectrometer for detection. The electron impact (EI) ionization mode at 70 eV is commonly used. nih.gov

Below is a table detailing typical GC-MS conditions optimized for analyzing a related toxic isomer, 2,3,7,8-TCDD, which are illustrative of the parameters used for tetrachlorodibenzofurans.

Table 1: Example of Optimized GC-MS Conditions Data derived from a study on 2,3,7,8-TCDD analysis using LRGC-MS/MS.

Parameter Condition
Gas Chromatograph Varian CP-3800
Mass Spectrometer Saturn 2200 GC/MS/MS
Carrier Gas Helium
Flow Rate (mL/min) 1.5
Column Type BP-5 capillary column
Column Dimensions 25 m length x 0.32 mm diameter x 1.0 μm film thickness
Transfer Line Temp. (°C) 310
Ion Trap Temp. (°C) 200
Ionization Mode Electron Impact (EI)
Emission Current (μA) 90

Source: Thacker et al., 2007 asianpubs.org

Research on Quality Assurance and Quality Control in Analysis

General QA/QC principles include:

Establishing data quality objectives before analysis begins. epa.gov

Using scientifically validated and standardized procedures. epa.gov

Ensuring all record-keeping is sufficient for the complete traceability of samples and data. epa.gov

Analyzing reagent blanks with each batch of samples to safeguard against laboratory contamination. epa.gov

Regularly assessing and reporting on data quality. epa.gov

Precision, Accuracy, and Linearity Determinations

Method validation involves rigorously determining key performance parameters, including precision, accuracy, and linearity. taylorfrancis.com

Precision refers to the degree of agreement among repeated measurements under the same conditions and is often expressed as the relative standard deviation (RSD).

Accuracy describes the closeness of a measured value to a known or true value. It is often assessed by analyzing spiked samples or certified reference materials and calculating the percent recovery.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by creating a calibration curve from standards of known concentrations.

For instance, a study on the determination of 2,3,7,8-TCDF in water samples demonstrated that the methodology was precise and accurate, with a relative standard deviation of less than 7% and analyte recovery percentages close to 100%. researchgate.net The method also showed excellent linearity within the concentration range of 2.4 to 5.4 µg L⁻¹, with a coefficient of determination (R²) greater than 0.99. researchgate.net Regulatory methods like EPA Method 1613 specify acceptance criteria for precision and accuracy that must be met for the system performance to be deemed acceptable. epa.gov

Table 2: Validation Study Results for 2,3,7,8-TCDF in Water Samples

Parameter Result
Linearity Range (µg L⁻¹) 2.4 - 5.4
Coefficient of Determination (R²) > 0.99
Recovery ~100%
Relative Standard Deviation (RSD) < 7%
Limit of Quantification (LOQ) (µg L⁻¹) 2.4

Source: Sicupira et al., 2019 researchgate.net

Challenges in Isomer-Specific Analysis and Quantitation

A significant challenge in the analysis of tetrachlorodibenzofurans is achieving isomer-specific separation and quantitation. nih.gov There are 38 possible TCDF isomers, but their toxicities vary widely, with those having chlorine atoms in the 2, 3, 7, and 8 positions being of greatest concern. nm.gov

The primary difficulties include:

Co-elution: Many isomers have very similar chemical and physical properties, causing them to elute from the gas chromatography column at nearly the same time. This makes individual quantification difficult without high-resolution chromatography.

Complex Sample Preparation: To achieve the necessary low detection limits and remove interfering compounds, extensive and multi-step cleanup procedures are required before instrumental analysis. nih.gov This often involves several types of column chromatography.

Need for Low Detection Limits: The extreme toxicity of 2,3,7,8-substituted congeners necessitates analytical methods capable of reaching detection limits in the low parts-per-quadrillion (ppq) range, which requires highly sensitive instrumentation like HRMS. nih.govnih.gov

Because of these challenges, methods that can differentiate and accurately quantify individual toxic isomers are essential for a correct assessment of the risk posed by a contaminated sample. nih.govacs.org

Environmental Degradation and Remediation Strategies for 2,3,6,7 Tetrachlorodibenzofuran

Abiotic Environmental Degradation Processes

Photochemical Degradation and Dechlorination Mechanisms

2,3,6,7-Tetrachlorodibenzofuran (2,3,6,7-TCDF), a member of the polychlorinated dibenzofuran (B1670420) (PCDF) family, is subject to photochemical degradation, a process primarily driven by exposure to ultraviolet (UV) radiation, including natural sunlight. This degradation pathway is crucial for the environmental fate of this toxic compound. The primary mechanism involved in the photochemical breakdown of chlorinated aromatic compounds like 2,3,6,7-TCDF is reductive dechlorination.

Studies on the closely related and highly toxic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have shown that when herbicide formulations containing TCDD are exposed to natural sunlight on surfaces such as leaves, soil, or glass plates, a significant loss of TCDD occurs within a single day. nih.gov This rapid degradation is attributed mainly to photochemical dechlorination. nih.gov While pure TCDD is known for its persistence, it is significantly less stable when present as a contaminant in thin films of herbicides exposed to outdoor light. nih.gov

The process of photochemical degradation involves the absorption of light energy by the molecule, leading to the cleavage of carbon-chlorine bonds. In the presence of a hydrogen donor, a chlorine atom is replaced by a hydrogen atom, resulting in a less chlorinated and generally less toxic dibenzofuran molecule. The efficiency of this process can be influenced by the medium in which the compound is present. For instance, the presence of organic solvents or other organic matter can facilitate the dechlorination process by providing a source of hydrogen atoms.

Research on the photocatalytic degradation of 2,3,7,8-TCDD using silver-titanium based catalysts has demonstrated high degradation efficiencies. mdpi.com When irradiated with UV light at 302 nm, both silver titanium oxide (AgTi) and silver titanium doped into Y-zeolite (AgTiY) catalysts effectively decomposed TCDD, with AgTiY showing a 91% removal rate within 60 minutes. mdpi.com The primary degradation byproduct identified was 2,3,7-trichlorodibenzo-p-dioxin, indicating that dechlorination is a key step in the photocatalytic process. mdpi.com Although this study focused on TCDD, the principles of photocatalytic degradation and dechlorination are applicable to other chlorinated aromatic compounds like 2,3,6,7-TCDF.

The UV absorption spectrum of a compound is a key factor in its photochemical degradation. 2,3,7,8-Tetrachlorodibenzofuran (B131793) (in a trichloromethane solution) shows ultraviolet absorption maxima at 309 and 316 nm, which falls within the range of UV light that can promote its degradation. nih.gov

Thermal Decomposition Processes

Thermal decomposition represents another significant abiotic pathway for the degradation of this compound. This process typically occurs at elevated temperatures, such as those found in industrial incinerators and during certain manufacturing processes. The combustion and pyrolysis of organochlorine compounds or even non-chlorinated organic materials in the presence of chlorine sources can lead to the formation of PCDFs. wikipedia.org Conversely, controlled high-temperature incineration is a common method for the remediation of materials contaminated with these persistent organic pollutants.

The thermal decomposition of chlorinated dibenzofurans involves the breaking of chemical bonds due to high thermal energy. At sufficiently high temperatures, the molecule fragments, and the chlorine atoms are cleaved from the dibenzofuran backbone. The ultimate products of complete combustion in the presence of sufficient oxygen are carbon dioxide, water, and hydrogen chloride. However, incomplete combustion can lead to the formation of other, potentially hazardous, byproducts.

For the related compound 2,3,7,8-TCDD, a decomposition temperature of over 700°C has been noted. cdc.gov It is also known that the burning of materials such as 2,4,5-T can lead to the formation of TCDD. cdc.gov Furthermore, the pyrolysis of polychlorinated biphenyls (PCBs) that are contaminated with trichlorobenzenes has also been shown to produce TCDD. cdc.gov These formation pathways highlight the complex nature of thermal processes involving chlorinated organic compounds.

Biotic Degradation Processes (Bioremediation)

Microbial Degradation Studies (e.g., Bacteria, Fungi)

Bioremediation, the use of living organisms to degrade environmental contaminants, presents a promising and cost-effective strategy for addressing contamination with persistent organic pollutants like this compound. A variety of microorganisms, including bacteria and fungi, have been identified and studied for their ability to break down chlorinated dibenzofurans and related compounds. osti.gov

Anaerobic and Aerobic Biodegradation Pathways

The biodegradation of chlorinated aromatic compounds can proceed through different pathways depending on the presence or absence of oxygen.

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, the primary mechanism of degradation is reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process is often the initial and crucial step in the breakdown of highly chlorinated dioxins and furans, as it reduces their toxicity and can make them more susceptible to further aerobic degradation. Studies on soil contaminated with 2,3,7,8-TCDD have investigated sequential anaerobic-aerobic treatments. researchgate.net An anaerobic incubation period of 17 weeks followed by a 6-week aerobic period resulted in a maximum removal efficiency of approximately 60%. researchgate.net

Aerobic Biodegradation: In the presence of oxygen, aerobic microorganisms can degrade chlorinated dibenzofurans through oxidative pathways. These organisms often possess enzymes called dioxygenases, which catalyze the insertion of two oxygen atoms into the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. An aerobic consortium of three Gram-negative bacteria and one fungal strain was able to remove 85.6% of 164.45 pg TEQ/ml of 2,3,7,8-TCDD in just 9 days. osti.gov This demonstrates the potential for rapid degradation under aerobic conditions. osti.gov

Research on bacterial communities from dioxin-contaminated soil has shown that cultures grown with dimethyl sulfoxide (B87167) (DMSO) as the sole carbon and energy source could degrade about 95% of 2,3,7,8-TCDD within 60 days. frontiersin.orgnih.gov This suggests that certain conditions can stimulate the degradation of these persistent compounds. frontiersin.orgnih.gov

Q & A

Q. What analytical methods are recommended for quantifying 2,3,6,7-tetrachlorodibenzofuran in environmental matrices?

Answer: Accurate quantification requires high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or liquid chromatography-tandem MS (LC-MS/MS). Isotope dilution using 13C^{13}\text{C}-labeled internal standards (e.g., 2,3,7,8-tetrachlorodibenzofuran-13C12^{13}\text{C}_{12}) improves precision by correcting for matrix effects and recovery losses . Environmental samples (e.g., sediments, biota) must undergo Soxhlet extraction with toluene or nonpolar solvents, followed by multi-step cleanups (e.g., silica gel, Florisil) to isolate chlorinated dibenzofurans from co-extracted interferents .

Q. How does this compound partition in sediment-water systems?

Answer: Partitioning is influenced by organic carbon content (focf_{oc}) and hydrophobicity (logKow6.5\log K_{ow} \approx 6.5). Sediment adsorption studies show strong correlations with focf_{oc} (r2>0.85r^2 > 0.85), validated via equilibrium partitioning models. Grain size analysis (e.g., <63 µm fraction) further refines bioavailability predictions in dredged sediments . Field data from the Houston Ship Channel demonstrate bioaccumulation in benthic organisms, with biota-sediment accumulation factors (BSAFs) ranging from 0.5–2.0 .

Q. What in vivo models are suitable for assessing acute dermal toxicity of this compound?

Answer: Rabbit ear assays (REA) are historically validated for chloracne induction. Topical application at 0.1–1.0 µg/cm2^2 induces hyperkeratosis and sebaceous gland atrophy within 7–14 days, mimicking occupational exposure . Comparative studies in C57BL/6 mice reveal strain-specific aryl hydrocarbon receptor (AhR) activation, with hepatic CYP1A1 induction at 10–30 µg/kg doses .

Q. How is this compound distinguished from structural isomers in analytical workflows?

Answer: Isomer-specific separation relies on GC columns with high polarity (e.g., DB-5MS, 60 m × 0.25 mm ID). Retention indices and electron capture negative ionization (ECNI-MS) fragment patterns (e.g., m/z 305.9 → Cl4_4^-) differentiate 2,3,6,7-TCDF from 1,2,3,8- and 1,2,3,9-TCDF isomers. Confirmatory analysis via 13C^{13}\text{C}-NMR or X-ray crystallography is recommended for novel congeners .

Q. What are the primary environmental sources of this compound?

Answer: Anthropogenic sources include incomplete combustion of chlorinated plastics, historical PCB transformer fires, and industrial synthesis of trichlorophenol derivatives. Sediment cores near manufacturing sites show TCDF concentrations up to 24,600 pg/g dry weight, with half-lives exceeding 15 years due to low microbial degradation rates .

Advanced Research Questions

Q. How do toxicokinetic differences between 2,3,6,7-TCDF and 2,3,7,8-TCDF affect risk assessment?

Answer: 2,3,6,7-TCDF exhibits lower AhR binding affinity (EC50EC_{50} = 1.2 nM vs. 0.3 nM for 2,3,7,8-TCDF) but higher hepatic sequestration due to lipophilicity. Toxic equivalency factor (TEF) adjustments are necessary when extrapolating from tissue concentrations, as toxicokinetic models predict 2.3-fold higher bioaccumulation in adipose compared to 2,3,7,8-TCDF .

Q. What molecular mechanisms underlie 2,3,6,7-TCDF-induced hepatic steatosis?

Answer: Metabolomics profiling in male mice reveals dysregulation of PPARα and SREBP-1c pathways. Key biomarkers include elevated free fatty acids (FFAs), reduced β-oxidation intermediates (e.g., acylcarnitines), and upregulated FASN expression. Proteomic data confirm mitochondrial dysfunction via downregulation of CPT1A and ACADL .

Q. How does 2,3,6,7-TCDF interact with co-pollutants in synergistic toxicity models?

Answer: Co-exposure with TCDD or PCBs amplifies teratogenicity in murine models. For example, 2,3,6,7-TCDF (10 µg/kg) + PCB-126 (50 µg/kg) increases fetal resorption rates by 4.7-fold vs. single exposures. Mechanistic studies implicate AhR cross-talk with glucocorticoid receptors, enhancing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) .

Q. What advanced degradation methods are effective for 2,3,6,7-TCDF in contaminated soils?

Answer: High-temperature solar photolysis (>400°C) achieves 85% degradation via •OH radical-mediated dechlorination. Comparative studies show lower yields than thermal incineration (95% efficiency) but reduced dioxin-like byproduct formation. Field trials recommend TiO2_2-photocatalysis under UV light for in situ remediation .

Q. How do genetic polymorphisms influence inter-species variability in 2,3,6,7-TCDF immunotoxicity?

Answer: C57BL/6 (AhR-responsive) mice show 10-fold higher hepatic CYP1A1 induction than DBA/2 (AhR-nonresponsive) strains at 30 µg/kg doses. Human lymphoblastoid assays identify SNPs in AhR repressor (AhRR) genes (e.g., rs2066853) that modulate IL-2 suppression by 2,3,6,7-TCDF, with EC50_{50} shifts from 5–50 nM across haplotypes .

Data Interpretation and Contradictions

  • Strain-Specific Responses: Murine models (C57 vs. DBA) highlight the need for genotype-phenotype correlations in toxicity studies .
  • TEQ Uncertainties: Toxicokinetic adjustments are critical when converting tissue concentrations to TEQs, as REP values vary by >50% between administered dose and tissue residue models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.